molecular formula C16H13N3O6S B11645782 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate

Cat. No.: B11645782
M. Wt: 375.4 g/mol
InChI Key: RUEYQTBHJGLGQI-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE is an organic compound that features a benzisothiazole ring and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethanol. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate ester formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but different functional groups.

    2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Similar core structure with additional substituents.

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE is unique due to its combination of a benzisothiazole ring and a nitrobenzoate ester, which imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H13N3O6S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 3-nitrobenzoate

InChI

InChI=1S/C16H13N3O6S/c20-16(11-4-3-5-12(10-11)19(21)22)25-9-8-17-15-13-6-1-2-7-14(13)26(23,24)18-15/h1-7,10H,8-9H2,(H,17,18)

InChI Key

RUEYQTBHJGLGQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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